sec-Butyl chloroformate
Overview
Description
Synthesis Analysis
The synthesis of sec-butyl-containing compounds is a topic of interest in several studies. For instance, sec-butanol has been synthesized from sec-butyl acetate using basic ionic liquid catalysts under mild conditions, achieving a high conversion rate . Another study reports the synthesis of sec-butyl alcohol from normal butylenes on a molecular sieve, with a high selectivity and conversion per pass . Additionally, sec-butyl acetate has been synthesized from mixed C4 olefins, with the reaction process simulated to optimize conditions .
Molecular Structure Analysis
While the molecular structure of sec-butyl chloroformate is not directly analyzed, the structure of sec-butyl derivatives has been studied in the context of derivatization of hydroxyfuranones. These derivatives yield ions that are less abundant than those obtained for the corresponding isopropyl derivatives but are still detectable, especially in dirty matrices .
Chemical Reactions Analysis
Several papers discuss the chemical reactions involving sec-butyl groups. The transesterification of sec-butyl acetate and methanol has been studied, with reaction kinetics analyzed and a kinetic model established . The synthesis of di-sec-butyl disulfide from 2-chlorobutane and sodium disulfide has been investigated, revealing a first-order reaction with a specific activation energy . Additionally, sec-butyl acetate has been synthesized catalytically, with p-toluene sulfonic acid as the catalyst, achieving a high esterification rate .
Physical and Chemical Properties Analysis
The physical and chemical properties of sec-butyl-containing compounds are indirectly mentioned in the context of their applications. For example, sec-butanol has been used for the derivatization of chlorinated hydroxyfuranones, indicating its utility in analytical chemistry . Sec-butanol has also been used as an extraction solvent for pigments and acyl lipids, with several advantages over conventional solvents, such as the ability to extract directly from polyacrylamide gel slices and the stability of pigments in sec-butanol .
Scientific Research Applications
-
Synthesis of Dextran Alkyl Carbonates
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Synthesis of S-tert-Alkyl-N,N-Alkoxycarbonylmethyl-dithiocarbamate
- Field : Polymer Chemistry
- Application : Sec-Butyl chloroformate is used in the synthesis of S-tert-alkyl-N,N-alkoxycarbonylmethyl-dithiocarbamate, a radical polymerization with reversible addition-fragmentation chain transfer agent .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Chemical Building Block
- Field : Pharmaceutical, Agrochemical, and Personal Care Applications
- Application : Sec-Butyl chloroformate is used as a chemical building block in the synthesis of specialty chemicals for pharmaceutical, agrochemical, and personal care applications .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Formation of Peroxy Dicarbonates
- Field : Plastics and Polymer Chemistry
- Application : Sec-Butyl chloroformate is used as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Derivatization Reagent
- Field : Analytical Chemistry
- Application : Sec-Butyl chloroformate is used as a derivatization reagent in the determination of linsidomine in plasma using high-performance liquid chromatographic separation with tandem mass spectrometric detection .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
-
Separation on Newcrom R1 HPLC Column
- Field : Chromatography
- Application : Sec-Butyl chloroformate is used in the separation process on Newcrom R1 HPLC column .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
-
Chemical Building Block
- Field : Specialty Chemicals
- Application : Sec-Butyl chloroformate is used as a chemical building block in the synthesis of specialty chemicals .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
-
Formation of Peroxy Dicarbonates
- Field : Plastics
- Application : Sec-Butyl chloroformate is used as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
butan-2-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHTFWPDRJCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Record name | SEC-BUTYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051794 | |
Record name | sec-Butyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO] | |
Record name | SEC-BUTYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | sec-Butyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21990 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
sec-Butyl chloroformate | |
CAS RN |
17462-58-7 | |
Record name | SEC-BUTYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpropyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17462-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017462587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Butyl chloroformate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/sec-butyl-chloroformate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Carbonochloridic acid, 1-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | sec-Butyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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